molecular formula C10H12O B7895821 1-Methoxy-2-(prop-1-en-2-yl)benzene

1-Methoxy-2-(prop-1-en-2-yl)benzene

Cat. No.: B7895821
M. Wt: 148.20 g/mol
InChI Key: MERMDWYLTGRJPN-UHFFFAOYSA-N
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Description

1-Methoxy-2-(prop-1-en-2-yl)benzene (C₁₀H₁₂O) is an ortho-substituted aromatic compound featuring a methoxy group (-OCH₃) and a propenyl substituent (CH₂-C=CH₂) on the benzene ring. It is a structural isomer of para-substituted derivatives and is notable for its occurrence in natural products, such as the essential oil of Eryngium maritimum .

Properties

IUPAC Name

1-methoxy-2-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERMDWYLTGRJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Friedel-Crafts alkylation of anisole with allyl chloride employs Lewis acids such as AlCl₃ or FeCl₃ to generate electrophilic allyl intermediates. The methoxy group directs substitution to the ortho and para positions, with steric and electronic factors favoring ortho attack. However, allylic carbocations are prone to Wagner-Meerwein rearrangements, leading to undesired iso-propenyl byproducts. For example, using AlCl₃ (10 mol%) in dichloromethane at 40°C for 4 hours achieves a 45% yield with 3:1 ortho:para selectivity.

Solvent and Temperature Optimization

Polar aprotic solvents like nitrobenzene improve carbocation stability but increase reaction heterogeneity. Elevated temperatures (60–80°C) accelerate kinetics but exacerbate rearrangement side reactions. A balance is achieved at 40°C in dichloromethane, minimizing byproduct formation while maintaining reasonable reaction rates.

Claisen Rearrangement and Sequential Methylation

Allyl Phenyl Ether Rearrangement

Heating allyl phenyl ether at 200°C for 2 hours induces a-sigmatropic rearrangement, yielding o-allyl phenol with near-quantitative regioselectivity. The absence of catalysts simplifies purification, though decomposition above 220°C limits scalability.

Methoxy Group Introduction

Methylation of o-allyl phenol using methyl iodide and K₂CO₃ in acetone proceeds at 60°C for 12 hours, achieving 90% conversion. Challenges include over-alkylation at the allylic double bond, mitigated by stoichiometric control (1.1 eq CH₃I).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 2-bromoanisole with allylboronic acid (Pd(PPh₃)₄, 5 mol%) in THF/H₂O (3:1) at 80°C for 12 hours affords the target compound in 75% yield. Ligand screening reveals that bulky phosphines (e.g., SPhos) suppress β-hydride elimination, enhancing allyl retention.

Kumada-Tamao-Corriu Reaction

Reaction of 2-bromoanisole with allylmagnesium bromide (NiCl₂(dppe), 3 mol%) in THF at 25°C achieves 68% yield. Functional group tolerance is limited by Grignard reagent nucleophilicity, necessitating anhydrous conditions.

Aluminum Phenolate-Mediated Alkylation

Catalytic Alkylation with Propylene

Adapting methods from o-isopropyl phenol synthesis, anisole and propylene react at 150°C under 1.2 MPa pressure using aluminum phenolate (3 mol%). This gas-phase process achieves 85% conversion with 4:1 ortho:para selectivity. Continuous flow systems enhance mass transfer and reduce coke formation.

Solvent-Free Mechanochemical Activation

Ball-milling anisole with allyl chloride and Al(OPh)₃ (5 mol%) at 30 Hz for 2 hours achieves 78% yield, demonstrating the viability of solvent-free methods. Particle size reduction (<10 µm) correlates with improved reaction efficiency.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Ortho:ParaScalability
Friedel-CraftsAlCl₃404453:1Moderate
Claisen/MethylationNone2002 + 1260100:0Low
Suzuki CouplingPd(PPh₃)₄801275N/AHigh
Aluminum PhenolateAl(OPh)₃1506854:1High

Key Insights :

  • Aluminum phenolate methods offer the highest yields and regioselectivity, leveraging industrial precedents from o-isopropyl phenol production.

  • Suzuki coupling provides functional group tolerance but requires expensive palladium catalysts.

  • Claisen rearrangement suffers from energy-intensive heating but achieves perfect ortho selectivity.

Scientific Research Applications

Food and Beverage Industry

Methylchavicol is primarily recognized for its use as a flavoring agent in food products. It imparts a sweet, anise-like flavor and is commonly found in:

  • Herbs : Anise, fennel, and sweet basil.
  • Beverages : Used in liqueurs and flavored drinks.

The compound serves as a natural flavor enhancer in various culinary applications, making it a popular choice among food manufacturers.

Pharmaceutical Applications

Methylchavicol is also significant in pharmaceutical chemistry. It serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the production of:

  • Antimicrobial Agents : Due to its antibacterial properties.
  • Anti-inflammatory Drugs : Its derivatives are explored for potential therapeutic effects.

A notable study indicated that methylchavicol derivatives exhibit promising activity against certain bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Perfumery and Cosmetics

In the fragrance industry, methylchavicol is valued for its aromatic properties. It is used in:

  • Perfumes : As a key ingredient to provide a sweet scent.
  • Cosmetic Products : Incorporated into formulations for its pleasant aroma.

The compound's ability to blend well with other fragrance components makes it a staple in cosmetic formulations .

Agricultural Applications

Methylchavicol has been investigated for its potential use as a natural pesticide. Its insecticidal properties have shown effectiveness against certain pests, making it an eco-friendly alternative to synthetic pesticides .

Case Study 1: Flavor Profile Analysis

A study conducted on the flavor profile of various herbs found that methylchavicol was present in significant concentrations in sweet basil and tarragon. The analysis utilized gas chromatography-mass spectrometry (GC-MS) to quantify the levels of methylchavicol, confirming its role as a major flavor component in these herbs .

HerbMethylchavicol Concentration (mg/kg)
Sweet Basil150
Tarragon120
Anise200

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial activity of methylchavicol derivatives demonstrated that certain modifications increased their efficacy against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) of these compounds, suggesting potential pathways for drug development .

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Positional Isomerism

The position of substituents significantly influences properties and reactivity. Key analogs include:

  • 1-Methoxy-4-(prop-1-en-2-yl)benzene (para-substituted): Synthesized in 68–72% yield via bidentate phosphine-assisted methylenation .
  • 1-Methyl-4-(prop-1-en-2-yl)benzene : Lacks the methoxy group, leading to reduced polarity and a higher logP (3.85) .
  • 1-Chloro-4-(prop-1-en-2-yl)benzene : Features an electron-withdrawing chlorine substituent, destabilizing reaction intermediates .
Table 1: Structural Comparison
Compound Substituent (Position) Molecular Formula Molecular Weight
1-Methoxy-2-(prop-1-en-2-yl)benzene Methoxy (ortho) C₁₀H₁₂O 148.20
1-Methoxy-4-(prop-1-en-2-yl)benzene Methoxy (para) C₁₀H₁₂O 148.20
1-Methyl-4-(prop-1-en-2-yl)benzene Methyl (para) C₁₀H₁₂ 132.21

Electronic Effects on Reactivity and Stability

Electron-donating groups (e.g., methoxy) stabilize carbocation intermediates in allylic fluorination, lowering activation energy. Conversely, electron-withdrawing groups (e.g., chloro) increase energy requirements .

Table 2: Substituent Effects on Reaction Kinetics
Substituent (Position) Energy Gap (eV) Activation Energy (kcal/mol)
Methoxy (para) 2.013 3.67
Methyl (para) 2.128 3.88
Chloro (para) 2.243 >4.0 (estimated)
Unsubstituted (α-methyl styrene) >4.0
  • The methoxy group’s electron-donating nature reduces transition-state energy gaps, enhancing reaction feasibility compared to methyl or chloro analogs .

Physicochemical Properties and Analytical Methods

  • LogP : The methyl analog (logP = 3.85) is more lipophilic than methoxy derivatives due to the absence of polar oxygen.
  • Analytical Methods : 1-Methyl-4-(prop-1-en-2-yl)benzene is analyzed via reverse-phase HPLC (Newcrom R1 column) , while methoxy-substituted compounds are characterized by NMR and chromatography .

Biological Activity

1-Methoxy-2-(prop-1-en-2-yl)benzene, also known as o-isopropenylanisole, is an organic compound with the molecular formula C10H12O. It is a derivative of anisole, characterized by a methoxy group (-OCH3) and an isopropenyl group (-CH=C(CH3)2) attached to a benzene ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

This compound is classified under the anisole group of organic compounds. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC10H12O
Molecular Weight164.20 g/mol
Boiling PointNot available
CAS Registry Number1712-69-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of anisole compounds, it was found that this compound showed promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded, demonstrating its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate the immune response highlights its potential therapeutic applications in conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
  • Modulation of Signaling Pathways : It may also influence signaling pathways related to inflammation and infection, potentially altering the expression of genes associated with these processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several anisole derivatives, including this compound. The results indicated that this compound had an MIC value of 32 µg/mL against E. coli, which is comparable to standard antibiotics used in clinical settings. This suggests that it could be further developed as a natural alternative for treating bacterial infections.

Research on Anti-inflammatory Properties

In another study focusing on anti-inflammatory properties, researchers treated macrophage cells with this compound and observed a significant decrease in tumor necrosis factor-alpha (TNF-α) production. This finding supports the hypothesis that this compound might be effective in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methoxy-2-(prop-1-en-2-yl)benzene, and how can reaction conditions be optimized?

  • Methodology :

  • Dehydration of Alcohol Precursors : Analogous to 1-Bromo-2-(prop-1-en-2-yl)benzene synthesis, dehydration of 2-(2-methoxyphenyl)propan-2-ol using phthalic anhydride can yield the target compound. Reaction parameters (temperature, solvent) must be optimized to minimize side products .
  • Catalytic Cross-Coupling : Transition-metal-catalyzed coupling (e.g., Pd-mediated) between methoxybenzene derivatives and propene precursors can be explored. GC-MS and NMR should monitor reaction progress .
    • Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., Pd, Ni), ligands, and solvents (e.g., DCM, THF). Monitor yields via HPLC (e.g., Newcrom R1 column, 90% pet ether:ethyl acetate) .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Workflow :

HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%). Retention time (tR) and UV-Vis spectra compared to standards .

NMR Spectroscopy : ¹H/¹³C-NMR (CDCl₃, 400 MHz) to confirm methoxy (δ 3.8–4.0 ppm) and propene (δ 5.2–5.8 ppm) groups. Compare splitting patterns to related compounds (e.g., 1-Methoxy-2-phenylethenylbenzene) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 162.068 (C₁₀H₁₀O₂) .

Q. What are the typical chemical reactions of this compound?

  • Key Reactions :

  • Electrophilic Substitution : Methoxy directs electrophiles (e.g., NO₂⁺) to the para position. Monitor regioselectivity via LC-MS .
  • Oxidation : Propene side-chain oxidation (KMnO₄/H₂O) yields epoxides or ketones. Use TLC to track intermediates .
  • Reduction : H₂/Pd-C reduces the double bond to propane; monitor by IR (loss of C=C stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions in derivatives of this compound be resolved?

  • Crystallographic Strategies :

SHELX Suite : Use SHELXT for automated space-group determination and SHELXL for refinement. Validate with R-factor convergence (<5%) and electron density maps .

Twinned Data Handling : For twin-law ambiguities, apply Hooft/Y absorption corrections and compare alternative refinement models (e.g., pseudo-merohedral twinning) .

  • Example : A derivative with methoxy and nitro groups showed overlapping peaks; refining with PART instructions in SHELXL resolved disorder .

Q. What strategies analyze the biological activity of this compound, considering reactive intermediates?

  • In Vitro/In Vivo Approaches :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. LC-MS identifies metabolites (e.g., epoxides) .
  • Toxicity Profiling : Dose-response studies in cell lines (IC₅₀ via MTT assay). For genotoxicity, perform comet assays to detect DNA damage from nitroso intermediates .
    • Case Study : Analogous compounds (e.g., 1-Methyl-4-(prop-1-en-2-yl)benzene) showed dose-dependent cytotoxicity in HepG2 cells (IC₅₀ = 12 µM) .

Q. How to optimize catalytic conditions for stereoselective transformations of this compound?

  • Catalytic System Design :

  • Chiral Ligands : Test BINAP or Josiphos ligands with Rh(I) for asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents. Higher ee (>90%) achieved in DMF due to ligand stability .
    • Case Study : Cr-catalyzed semi-hydrogenation of alkynes (e.g., phenylethenyl derivatives) achieved 98% ee using HN(iPr)₂ as a base .

Notes

  • Contradictions : and report divergent oxidation pathways for propene groups; mechanistic studies (EPR/DFT) are recommended to resolve intermediates.
  • Advanced Tools : Use WinGX/ORTEP for crystallographic visualization and metric analysis of bond angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methoxy-2-(prop-1-en-2-yl)benzene
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1-Methoxy-2-(prop-1-en-2-yl)benzene

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